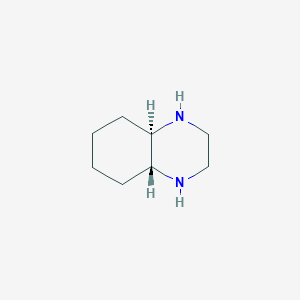

(4AR,8AR)-Decahydroquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline |

InChI |

InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8-/m1/s1 |

InChI Key |

MDEXMBGPIZUUBI-HTQZYQBOSA-N |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)NCCN2 |

Canonical SMILES |

C1CCC2C(C1)NCCN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4ar,8ar Decahydroquinoxaline and Its Derivatized Forms

Condensation Reactions as Core Synthetic Pathways

Condensation reactions represent the most fundamental and widely employed method for constructing the quinoxaline (B1680401) core, which can subsequently be reduced to the decahydro- form. These reactions typically involve the coupling of a 1,2-diamine with a 1,2-dicarbonyl compound.

The direct precursor to the decahydroquinoxaline (B1602541) framework is 1,2-diaminocyclohexane. The condensation of trans-1,2-diaminocyclohexane with a 1,2-dicarbonyl compound, such as glyoxal (B1671930), is a common route. This reaction initially forms a diimine intermediate that can be reduced to yield decahydroquinoxaline. While literature on the specific configurations of products from the reaction with glyoxal is limited, the stereochemistry of the starting diamine is crucial in determining the final product's configuration. mdpi.comresearchgate.net

A well-documented strategy involves the reaction of 1,2-diaminocyclohexane with diethyl oxalate (B1200264). This condensation, typically performed in an alcohol solvent at room temperature, yields 2,3-diketodeca-hydroquinoxaline as a solid intermediate. This diketone can then be reduced using a powerful reducing agent like Lithium Aluminium Hydride in a solvent such as tetrahydrofuran (B95107) (THF) to afford the final (4AR,8AR)-decahydroquinoxaline.

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product (after reduction) | Reference |

| trans-1,2-Diaminocyclohexane | Glyoxal | Perhydro-1,6,7,12-tetraazatetracene (from further reaction) | This compound | researchgate.net |

| trans-1,2-Diaminocyclohexane | Diethyl Oxalate | 2,3-Diketodecahydroquinoxaline | This compound | |

| (1R,2R)-(-)-Diaminocyclohexane | 1,2-Di(thiophen-2-yl)ethane-1,2-dione (B1331446) | (4aR,8aR)-2,3-di(thiophen-2-yl)-decahydroquinoxaline | Not applicable | researchgate.net |

Multicomponent reactions (MCRs) offer an efficient pathway to complex and functionalized quinoxaline derivatives in a single pot. researchgate.net These strategies are particularly valuable for creating bifunctionalized systems that can be subsequently hydrogenated to access a diverse range of decahydroquinoxaline derivatives.

One notable approach is the condensation of 1,2-diamino compounds with 1,6-disubstituted-hexan-1,3,4,6-tetraones. nih.govmdpi.com This reaction provides a direct route to 2,3-bifunctionalized quinoxalines bearing two ketonic arms. mdpi.comresearchgate.net The reaction is often carried out in refluxing ethanol (B145695) and is praised for its simplicity and good yields (70-80%). mdpi.comresearchgate.net The resulting bifunctionalized quinoxalines are versatile intermediates. For instance, reacting (R,R)-1,2-diaminocyclohexane with a tetraketone like 1,6-diphenyl-hexane-1,3,4,6-tetraone produces (4aR,8aR)-2,3-Bis-[(2-hydroxy-2-phenyl)ethenyl]decahydro-quinoxaline directly. nih.govresearchgate.net These methods highlight how MCRs can rapidly build molecular complexity around the quinoxaline core. frontiersin.orgnih.gov

| Diamine Reactant | Dicarbonyl Reactant | Solvent | Product | Yield | Reference |

| (R,R)-1,2-Diaminocyclohexane | 1,6-Diphenyl-hexane-1,3,4,6-tetraone | Ethanol | (4aR,8aR)-2,3-Bis-[(2-hydroxy-2-phenyl)ethenyl]decahydro-quinoxaline | 70% | nih.govresearchgate.net |

| (±)-1,2-Diaminocyclohexane | 1,6-Di(4-chlorophenyl)-hexane-1,3,4,6-tetraone | Ethanol | (±)-(4aR,8aS)-2,3-Bis-[2-hydroxy-2-(4-chlorophenyl)ethenyl]decahydroquinoxaline | 80% | nih.gov |

| (±)-1,2-Diaminocyclohexane | 2,8-Dimethyl-nonane-2,4,6,8-tetraone | Ethanol | (±)-(4aR,8aS)-2,3-Bis-[(2-hydroxy-2-propyl)ethenyl]decahydro-quinoxaline | 80% | mdpi.com |

Diastereo- and Enantioselective Synthetic Approaches

Achieving high levels of stereocontrol is paramount when synthesizing chiral molecules like this compound for applications in asymmetric catalysis or as pharmaceutical building blocks. nih.gov Methodologies have been developed that leverage chiral starting materials or employ catalytic asymmetric strategies to ensure the desired stereochemical outcome.

The most direct method to control the stereochemistry of the decahydroquinoxaline product is to use an enantiomerically pure starting material. chemrxiv.org The synthesis of homochiral quinoxaline derivatives can be readily achieved by reacting an enantiopure diamine, such as (1R,2R)-(-)-diaminocyclohexane, with a suitable dicarbonyl compound. researchgate.netsorbonne-universite.fr

For example, the reaction between (1R,2R)-(-)-diaminocyclohexane and 1,2-di(thiophen-2-yl)ethane-1,2-dione directly affords the homochiral (4aR,8aR)-2,3-di(thiophen-2-yl)-decahydroquinoxaline. researchgate.net Similarly, condensation of (2R,3R)-1,2-diaminocyclohexane with a chiral keto ester under reflux conditions has been shown to furnish the corresponding cyclic product with high yield (88%). sorbonne-universite.frsorbonne-universite.fr This substrate-controlled approach ensures that the stereochemistry of the diamine is transferred to the final product, providing a reliable route to specific diastereomers and enantiomers. bham.ac.ukscielo.br

Catalytic asymmetric synthesis represents a more advanced and atom-economical approach to generating chiral molecules. nih.govfrontiersin.orgresearchgate.net This field utilizes small amounts of a chiral catalyst to induce enantioselectivity in a reaction, producing a large quantity of a chiral product from achiral or prochiral substrates. sigmaaldrich.comrsc.orgrsc.org

While direct catalytic asymmetric synthesis of this compound is an area of ongoing research, related strategies for tetrahydroquinoxalines demonstrate the principle's potential. rsc.org For instance, N-substituted tetrahydroquinoxalines have been synthesized with excellent yield (<97%) and enantiomeric excess (<99%) through a one-pot process involving a regioselective Heyns rearrangement and an enantioselective transfer hydrogenation. rsc.org Such reactions often rely on transition metal complexes paired with chiral ligands (e.g., phosphines, N-heterocyclic carbenes) or chiral Brønsted acids like chiral phosphoric acids (CPAs). frontiersin.orgsigmaaldrich.com These catalysts create a chiral environment around the reactants, directing the formation of one enantiomer over the other. rsc.org The application of these powerful catalytic systems to the synthesis of the fully saturated decahydroquinoxaline scaffold is a promising frontier. researchgate.netgoogle.com

Late-stage diversification is a powerful strategy in modern organic synthesis and medicinal chemistry. nih.govnih.gov It involves introducing structural modifications at a late stage of a synthetic sequence, allowing for the rapid generation of a library of analogues from a common, complex intermediate. nih.govfrontiersin.org This approach is more efficient than synthesizing each derivative from scratch and is invaluable for structure-activity relationship (SAR) studies in drug discovery. nih.govfrontiersin.org

In the context of decahydroquinoxaline construction, a highly functionalized this compound core could serve as the central scaffold. This core, prepared through an efficient and scalable route, can then be subjected to various chemical transformations to modify its peripheral functional groups. d-nb.info For example, bifunctionalized decahydroquinoxalines prepared via multicomponent reactions (as described in 2.1.2) are ideal candidates for late-stage diversification. The keto-enol groups present in these molecules provide reactive handles for a wide range of subsequent reactions, enabling the synthesis of diverse derivatives with potentially varied biological activities or material properties. This strategy leverages the robust synthesis of the core structure to explore a broad chemical space efficiently. nih.govdntb.gov.ua

Hydrogenation and Reduction Protocols for Saturated Quinoxaline Rings

The synthesis of decahydroquinoxalines is frequently achieved through the complete reduction of the aromatic quinoxaline ring system. The stereochemical outcome of this hydrogenation is highly dependent on the chosen catalyst and reaction conditions, which can be tailored to favor the formation of either the cis (meso) or trans ((4AR,8AR) and (4AS,8AS)) isomers.

Early methods for producing decahydroquinoxalines involved direct hydrogenation of the parent quinoxaline using various metal catalysts. The choice of catalyst is paramount in directing the stereochemistry of the final product. For instance, the hydrogenation of 1,2,3,4-tetrahydroquinoxaline (B1293668) over a 5% rhodium-on-alumina catalyst at 100°C and 136 atmospheres of pressure, or with freshly prepared Raney Nickel, predominantly yields the meso (cis)-decahydroquinoxaline. sapub.org In contrast, catalytic hydrogenation using palladium on carbon (Pd/C) under elevated hydrogen pressure and temperature is a common method for achieving the saturated ring system, though stereochemical control can be challenging.

A two-step approach starting from 1,2-diaminocyclohexane provides a more direct route to specific isomers. For example, reacting trans-1,2-diaminocyclohexane with diethyl oxalate yields 2,3-diketo-octahydroquinoxaline, which can then be reduced using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) in tetrahydrofuran (THF) to produce the decahydroquinoxaline product.

The table below summarizes various catalytic systems and their outcomes in the synthesis of decahydroquinoxaline isomers.

| Precursor | Catalyst/Reagent | Conditions | Primary Product |

| Quinoxaline | Palladium on Carbon (Pd/C), H₂ | Elevated pressure and temperature | trans-Decahydroquinoxaline |

| 1,2,3,4-Tetrahydroquinoxaline | 5% Rhodium-on-Alumina, H₂ | 100°C, 136 atm | meso(cis)-Decahydroquinoxaline |

| 1,2,3,4-Tetrahydroquinoxaline | Raney Nickel (freshly prepared) | High pressure and temperature | meso(cis)-Decahydroquinoxaline |

| trans-1,2-Diaminocyclohexane & Diethyl Oxalate | 1. Condensation 2. Lithium Aluminium Hydride (LiAlH₄) | 1. RT, 12h 2. Low temp, 48h | trans-Decahydroquinoxaline |

A metal-free transfer hydrogenation process has also been developed for the reduction of quinoxalines to 1,2,3,4-tetrahydroquinoxalines using bis(pinacolato)diboron (B136004) (HBpin) as a hydrogen source and tetrabutylammonium (B224687) bromide (Bu₄NBr) as a catalyst, offering a more environmentally benign alternative to traditional metal-catalyzed reductions. nih.gov Further reduction would be required to achieve the fully saturated decahydroquinoxaline.

Polyaddition Reactions in the Synthesis of Decahydroquinoxaline-Containing Polymeric Structures

The bifunctional nature of decahydroquinoxaline diamines makes them excellent monomers for polyaddition reactions, a fundamental process in polymer synthesis. acs.orgnih.gov In these reactions, a bifunctional nucleophile (like a diamine) undergoes repeated addition to a bifunctional electrophile, leading to the formation of a polymer chain. acs.orgnih.gov The rigid and chiral this compound is particularly valuable as a monomer, as it can impart specific structural and (chir)optical properties to the resulting polymers. acs.orgnih.gov

A significant application of this compound is in the synthesis of optically active polyguanidines. This is achieved through the polyaddition reaction of the chiral diamine with biscarbodiimides, which are nitrogen analogues of diisocyanates. acs.org

Researchers have demonstrated that optically active trans-4a,8a-decahydroquinoxaline reacts readily with 1,4-phenylenebis(arylcarbodiimide)s under ambient, catalyst-free conditions. acs.orgnih.gov This high reactivity allows for the facile synthesis of chiral polyguanidines when the monomers are used in a balanced stoichiometry. nih.gov The resulting polymers contain an array of guanidine (B92328) units within their molecular chains and exhibit distinct optical and conformational properties. nih.govnih.gov

The potential of these novel chiral polyguanidines has been explored in asymmetric catalysis. In a model conjugate addition reaction between trans-β-nitrostyrene and acetylacetone, a polyguanidine derived from trans-4a,8a-decahydroquinoxaline demonstrated superior catalytic performance compared to its oligomeric analogues. acs.orgnih.gov The polymeric catalyst led to both higher reaction yields and improved stereoselectivity. acs.orgnih.gov

| Catalyst | Reaction Time | Yield (%) | Enantiomeric Excess (ee, %) |

| Oligomeric Bisguanidine Catalyst | 1.5 h | 4 | 16 |

| Oligomeric Bisguanidine Catalyst | 24 h | 84 | 16 |

| Polyguanidine Polymer Catalyst | 1.5 h | 13 | 25 |

| Polyguanidine Polymer Catalyst | 24 h | 90 | 25 |

| Data from the conjugate addition of trans-β-nitrostyrene and acetylacetone. acs.orgnih.govresearchgate.net |

This research highlights a promising application for polymers derived from this compound, leveraging the unique chiral environment provided by the diamine monomer to influence catalytic reactions. nih.gov

Emerging C-N Bond Forming Reactions and Their Applicability to Decahydroquinoxaline Scaffolds

The development of novel carbon-nitrogen (C-N) bond-forming reactions is critical for advancing the synthesis of complex nitrogen-containing heterocycles like decahydroquinoxaline. These emerging methodologies offer new pathways that can provide greater efficiency, selectivity, and functional group tolerance compared to traditional methods.

Transition metal-catalyzed C-H functionalization has become a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds. sigmaaldrich.com This approach is highly step-economical and can be applied to complex molecules to streamline synthetic routes. sigmaaldrich.com While direct C-H functionalization on the saturated decahydroquinoxaline core is less explored, methods developed for quinoline (B57606) and quinoxaline precursors are of significant interest. nih.govrsc.org For instance, regioselective metal-catalyzed C-H functionalization of quinolines and their N-oxide derivatives has been extensively reviewed, providing a toolbox of reactions that could potentially be adapted for late-stage modification of partially saturated quinoxaline intermediates en route to the decahydro- scaffold. nih.gov

Rhodium-catalyzed reactions involving carbenoid intermediates are a cornerstone of modern heterocyclic synthesis. rsc.org These highly reactive species can undergo various transformations, including insertion into N-H bonds, which is a key step in building quinoxaline frameworks. nih.gov For example, rhodium(II) complexes can catalyze the reaction of diazo compounds with 4-anilinoquinazolines, proceeding through a sequence of C-H activation and carbenoid insertion. rsc.org

More directly, quinoxaline derivatives can be synthesized via rhodium-catalyzed carbenoid insertion reactions of triazo-fused precursors. rsc.org Another approach involves the reaction of o-phenylenediamines with sulfoxonium ylides, which serve as safe carbene precursors, catalyzed by iridium complexes to form quinoxalines. researchgate.net While these methods build the aromatic quinoxaline ring, they represent advanced C-N bond-forming strategies that could be integrated into synthetic routes toward the this compound target.

Organoboron chemistry provides versatile methods for constructing cyclic and bicyclic structures. iupac.orgiupac.org Allylic organoboranes, in particular, are highly reactive reagents used in the synthesis of nitrogen-containing bicyclic compounds that are structurally related to decahydroquinoxaline. iupac.org A key reaction is the reductive trans-α,α'-diallylation of nitrogen heterocycles like pyridines and isoquinolines using triallylborane. iupac.org This process stereoselectively forms two new carbon-carbon bonds under mild conditions, creating a bicyclic framework that can be a precursor to more complex systems. iupac.org The utility of organoboranes extends to the creation of chiral systems, where optically active borane (B79455) reagents can be used to synthesize chiral nitrogen heterocycles. iupac.org These methods offer a powerful alternative for constructing the core bicyclic structure found in decahydroquinoxaline.

Conformational Analysis and Stereochemical Implications for Decahydroquinoxaline Systems

Systematic Investigations of Decahydroquinoxaline (B1602541) Conformational Preferences

Decahydroquinoxaline exists as two primary diastereomers defined by the stereochemistry at the ring junction carbons (4a and 8a): cis-decahydroquinoxaline (B8021213) and trans-decahydroquinoxaline. The parent aromatic quinoxaline (B1680401) is planar, but upon full hydrogenation to form decahydroquinoxaline, the molecule adopts a non-planar, three-dimensional conformation to minimize steric and torsional strain.

The conformational preferences of the decahydroquinoxaline system are governed by the principles of cyclohexane (B81311) conformations. The bicyclic system can be viewed as two fused six-membered rings, each preferring a low-energy chair conformation.

trans-Decahydroquinoxaline : In the trans isomer, such as (4AR,8AR)-decahydroquinoxaline, the two rings are fused in a way that results in a relatively rigid structure. This system is conformationally locked into a "trans-fused" arrangement, which is analogous to two chair conformations fused together. This rigidity creates well-defined spatial arrangements for any substituents on the rings.

cis-Decahydroquinoxaline : The cis isomer is more flexible than the trans isomer. It can undergo a conformational inversion, or "ring-flipping," similar to that observed in cis-decalin. This inversion interconverts the two chair conformations of the rings.

Systematic studies, often employing Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for examining these conformational equilibria. cusat.ac.in The rigid framework of the trans isomer, in particular, makes it a valuable scaffold for studying structure-activity relationships, as it constrains molecular flexibility and presents functional groups in defined orientations.

Influence of Stereochemistry on Bicyclic Ring Conformations

This trans-fusion has profound implications for the bicyclic ring conformation:

Conformational Rigidity : The trans-(4AR,8AR) configuration locks the bicyclic system into a rigid double chair conformation. Unlike the cis isomer, it cannot undergo ring inversion. This conformational locking fixes the orientation of all substituents on the rings as either axial or equatorial relative to their respective rings.

Defined Spatial Geometry : This rigidity ensures that the pharmacophoric elements of substituted decahydroquinoxalines are held in a specific relative orientation. This is critically important in medicinal chemistry, where the precise three-dimensional arrangement of a molecule determines its ability to bind to a biological target. washington.edu For instance, in the development of κ-opioid receptor (KOR) agonists, different stereoisomers of substituted decahydroquinoxalines show vastly different binding affinities and efficacies. Research has shown that a cis-configured derivative, (+)-(4aR,5S,8aS)-perhydroquinoxaline, exhibits exceptionally high KOR affinity, highlighting that stereochemical differences directly impact biological activity. researchgate.net

The table below summarizes the key conformational differences dictated by the bridgehead stereochemistry.

| Feature | cis-Decahydroquinoxaline | trans-Decahydroquinoxaline ((4AR,8AR)-) |

| Ring Fusion | Fused via one axial and one equatorial bond | Fused via two equatorial bonds |

| Flexibility | Conformationally mobile (can undergo ring flip) | Conformationally rigid (locked) |

| Resulting Conformation | Equilibrium between two fused-chair conformers | Single, stable fused-chair conformation |

| Impact on Substituents | Substituent orientation can change upon inversion | Substituent orientation is fixed (axial/equatorial) |

Tautomeric Equilibria and Intramolecular Hydrogen Bonding in Substituted Decahydroquinoxalines

While the parent this compound does not exhibit tautomerism, the introduction of suitable functional groups onto the saturated scaffold can lead to complex tautomeric equilibria. These equilibria are often stabilized and influenced by the formation of intramolecular hydrogen bonds. semanticscholar.orgnih.gov

Drawing parallels from studies on related quinoxaline systems, if substituents such as hydroxyl (-OH) or amino (-NH2) groups are placed at positions adjacent to carbonyl or imine functionalities on the decahydroquinoxaline ring, keto-enamine or keto-enol tautomerism can occur. mdpi.comresearchgate.net

For example, a 2-hydroxy-3-oxo-decahydroquinoxaline derivative could exist in equilibrium between several tautomeric forms. An intramolecular hydrogen bond, such as between a ring nitrogen (N-H) and an adjacent carbonyl oxygen (C=O), can significantly stabilize one tautomer over others. mdpi.comresearchgate.net The formation of a stable six-membered ring via this hydrogen bond is a powerful driving force. mdpi.com The strength and existence of these bonds can be investigated using techniques like ¹H-NMR spectroscopy, where the chemical shift of the proton involved in the hydrogen bond provides insight into the bond's strength. rsc.org

The table below illustrates potential tautomeric forms in a hypothetical substituted decahydroquinoxaline.

| Tautomer Type | Functional Groups Involved | Stabilizing Interaction |

| Keto-Enol | Carbonyl (C=O) and Hydroxyl (C-OH) | Intramolecular H-bond (O-H···O=C) |

| Keto-Enamine | Carbonyl (C=O) and Amine (C-NH) | Intramolecular H-bond (N-H···O=C) mdpi.com |

| Iminol-Amine | Imine (C=N) and Hydroxyl (C-OH) | Intramolecular H-bond (O-H···N=C) nih.gov |

Chiroptical Phenomena and Their Relation to Molecular Conformation

Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measures the differential interaction of a chiral molecule with left and right circularly polarized light. pg.edu.plmgcub.ac.in These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for determining the absolute configuration and conformational details of chiral molecules like this compound. scribd.com

Optical Rotatory Dispersion (ORD) measures the variation of optical rotation as a function of wavelength. scribd.com

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. sato-gallery.com A CD spectrum plots this differential absorption (Δε) against wavelength and typically shows positive or negative peaks, known as Cotton effects, within the absorption bands of the molecule's chromophores. pg.edu.pl

The chiroptical properties of this compound are directly linked to its rigid, chiral conformation.

Molecular Asymmetry : The (4AR,8AR) stereochemistry renders the molecule chiral and non-superimposable on its mirror image, (4AS,8AS)-decahydroquinoxaline. This inherent asymmetry is the prerequisite for any chiroptical activity. sato-gallery.com

Conformational Influence : The rigid trans-fused double-chair conformation ensures that the molecule exists predominantly in a single, well-defined shape. The observed ORD and CD spectra are a direct reflection of this specific spatial arrangement. scribd.com Any perturbation of the chromophores within this rigid scaffold by the chiral environment leads to a distinct chiroptical signature.

Predictive Power : The sign and magnitude of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the molecule. Theoretical calculations combined with experimental CD spectroscopy can confirm the (4AR,8AR) configuration by matching the predicted spectrum with the measured one. metu.edu.tr

The relationship between the molecular structure and the chiroptical response is summarized below.

| Structural Feature of this compound | Chiroptical Consequence | Spectroscopic Technique |

| Inherent chirality (4R,8R centers) | Molecule is optically active | ORD / CD |

| Rigid trans-fused conformation | Leads to a well-defined and characteristic spectrum | CD / ORD |

| Presence of chromophores (e.g., N-atoms, substituents) | Absorption of UV light leads to measurable Cotton effects | CD |

| Specific absolute configuration (4AR,8AR) | Determines the sign (+ or -) of the Cotton effects pg.edu.pl | CD |

Computational Chemistry Approaches in 4ar,8ar Decahydroquinoxaline Research

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the reactivity and properties of a molecule. ornl.gov These calculations, often based on Density Functional Theory (DFT), provide a detailed picture of the electron distribution and the energies of the molecular orbitals. scribd.com For (4AR,8AR)-Decahydroquinoxaline, such calculations are essential for elucidating its chemical behavior.

The Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The energy and localization of the HOMO indicate the molecule's ability to donate electrons, representing regions of potential nucleophilic attack. Conversely, the LUMO's energy and distribution highlight the molecule's capacity to accept electrons, indicating sites susceptible to electrophilic attack. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com A larger gap generally implies greater stability and lower reactivity. irjweb.com

In a study of heterocyclic derivatives, including a decahydroquinoxaline (B1602541) moiety, DFT calculations at the B3LYP/6–31 + G(d,p) level of theory were used to analyze the FMOs. nih.gov The study revealed that the decahydroquinoxaline portion of the molecule constituted the HOMO, indicating its role as the primary electron donor in intramolecular charge transfer processes. nih.gov The HOMO-LUMO energy gap for a related decahydroquinoxaline derivative was calculated to be 3.48 eV, providing an indication of its relative reactivity. nih.gov

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis of a Decahydroquinoxaline Derivative nih.gov

| Molecular Orbital | Description | Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | - |

| LUMO | Lowest Unoccupied Molecular Orbital | - |

| HOMO-LUMO Gap | Energy Difference | 3.48 |

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with electronic structure calculations. NBO analysis examines the interactions between filled and vacant orbitals, providing quantitative insights into charge transfer, hyperconjugation, and the nature of chemical bonds within the molecule.

Computational Exploration of Conformational Energy Landscapes

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. This compound, being a saturated bicyclic system, can exist in various conformations. The rigid framework of the fused rings, however, limits its conformational flexibility compared to acyclic molecules. The exploration of the conformational energy landscape is crucial for identifying the most stable conformers and understanding the energy barriers between them. nih.govnih.govresearchgate.net

Computational methods, such as molecular mechanics and quantum mechanical calculations, are employed to map this landscape. nih.govwgtn.ac.nz These methods systematically explore the potential energy surface by varying key dihedral angles and calculating the corresponding energies. The results are often visualized as a disconnectivity graph, which illustrates the relationships between different energy minima and the transition states that connect them. nih.gov

For cyclic peptides, for instance, conformational analysis has shown that the lowest-energy conformation is determined by specific hydrogen bonding interactions. mdpi.com In the case of this compound, the relative orientation of the two nitrogen atoms and the puckering of the six-membered rings will be the primary determinants of the conformational space. The cis fusion of the rings in this isomer imposes specific geometric constraints that dictate the accessible conformations. The presence of lone pairs on the nitrogen atoms also plays a significant role in determining the conformational preferences due to steric and electronic interactions. Advanced computational protocols can efficiently sample the vast conformational space to identify the most populated states at a given temperature. chemrxiv.org

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Chair-Chair | Both six-membered rings in chair conformations | 0.00 | >99 |

| Chair-Boat | One ring in a chair and the other in a boat conformation | >5.0 | <1 |

| Boat-Boat | Both six-membered rings in boat conformations | >10.0 | <0.1 |

Theoretical Prediction and Simulation of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can aid in the structural elucidation of newly synthesized compounds and in the analysis of complex experimental data.

Simulated NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts and coupling constants can be achieved through quantum mechanical calculations. nmrdb.org By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts with a reasonable degree of accuracy. These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules with many overlapping signals. libretexts.org For this compound, theoretical NMR spectra would be crucial for distinguishing it from its trans isomer and for assigning the signals of the structurally distinct protons and carbons in its cis-fused ring system.

Simulated IR Spectra: The vibrational frequencies and intensities of a molecule can be calculated computationally, leading to a simulated IR spectrum. researchgate.netnih.gov These calculations are typically performed using harmonic frequency analysis, although more sophisticated methods that account for anharmonicity can provide more accurate results. researchgate.netchemrxiv.org The simulated spectrum can be compared with experimental data to confirm the structure of a compound and to assign specific vibrational modes to the observed absorption bands. For this compound, theoretical IR spectroscopy would help identify characteristic vibrations of the C-N and N-H bonds within the bicyclic framework.

Table 3: Predicted Vibrational Frequencies for a Hypothetical Saturated Bicyclic Amine

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3350-3450 |

| C-H Stretch (aliphatic) | Methylene (B1212753)/Methine | 2850-2960 |

| C-N Stretch | Aliphatic Amine | 1020-1250 |

Mechanistic Investigations via Quantum Chemical Calculations for Decahydroquinoxaline Syntheses

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. rsc.orgmdpi.com By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and the corresponding activation energies. This information provides a detailed understanding of the reaction pathway and can be used to predict the feasibility and stereochemical outcome of a synthetic route. mdpi.comchemrxiv.org

The synthesis of decahydroquinoxalines often involves the hydrogenation of quinoxaline (B1680401) or its partially reduced derivatives. Quantum chemical calculations, particularly using DFT, can be employed to study the mechanism of these catalytic hydrogenations. For example, in a related system, DFT calculations were used to investigate the hydrodenitrogenation mechanism of quinoline (B57606) over a Ni-promoted MoS₂ catalyst. nih.gov These calculations explored the hydrogenation and ring-opening reaction pathways, providing insights into the structure-activity relationship of different active sites. nih.gov

A theoretical study of the synthesis of substituted benzothietes, another class of heterocyclic compounds, utilized density functional methods to evaluate the molecular orbital properties and the mechanism of the cycloreversion of the four-membered ring. nih.gov Similar computational approaches could be applied to investigate the key bond-forming steps in the synthesis of this compound, for instance, in the cyclization reactions used to form the heterocyclic rings. These studies can help in optimizing reaction conditions and in designing more efficient synthetic strategies.

Advanced Spectroscopic Techniques for the Elucidation of 4ar,8ar Decahydroquinoxaline Structure and Conformation

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the quantized vibrational energy levels of a molecule. These techniques are instrumental in identifying functional groups and providing insights into the conformational state of (4AR,8AR)-decahydroquinoxaline.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Conformational Insights

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy states. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups and offering clues about its conformational arrangement.

For this compound, a saturated bicyclic diamine, the FTIR spectrum is expected to be characterized by several key absorption bands. The most prominent features would be the N-H and C-H stretching vibrations. The N-H stretching bands, typically appearing in the 3300-3500 cm⁻¹ region, can provide information on hydrogen bonding. In a condensed phase, intermolecular hydrogen bonding would likely lead to a broadening of these peaks. The C-H stretching vibrations of the cyclohexane (B81311) and piperazine (B1678402) rings are expected just below 3000 cm⁻¹. Specifically, the symmetric and asymmetric stretching modes of the CH₂ groups would fall in the 2850-2960 cm⁻¹ range.

The fingerprint region, below 1500 cm⁻¹, contains a wealth of information regarding C-C and C-N stretching vibrations, as well as various bending and deformation modes (scissoring, wagging, twisting, and rocking) of the CH₂ groups. These bands are highly sensitive to the molecule's conformation. The cis-fusion of the two rings in this compound imposes specific geometric constraints, leading to a unique pattern of vibrational modes compared to its trans-isomer. Theoretical calculations are often employed to assign these complex vibrations to specific molecular motions.

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium | Position and shape are sensitive to hydrogen bonding. |

| C-H Stretch (Asymmetric, CH₂) | ~2925 | Strong | Characteristic of saturated cyclic systems. |

| C-H Stretch (Symmetric, CH₂) | ~2855 | Strong | Characteristic of saturated cyclic systems. |

| CH₂ Scissoring | 1450 - 1470 | Medium | Bending vibration within the cyclohexane and piperazine rings. |

| C-N Stretch | 1000 - 1250 | Medium | Associated with the piperazine ring structure. |

| Ring Vibrations (Breathing Modes) | 800 - 1200 | Weak-Medium | Complex vibrations involving the entire bicyclic framework, sensitive to conformation. sapub.org |

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. dergipark.org.tr A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. For this compound, Raman spectroscopy would be particularly useful for characterizing the C-C backbone vibrations of the fused ring system.

The Raman spectrum is expected to show strong signals for the C-H stretching modes, similar to FTIR. However, the C-C stretching vibrations within the cyclohexane framework, which are often weak in the IR spectrum, should produce more intense Raman bands. The symmetric "breathing" modes of the rings, which involve the concerted expansion and contraction of the carbon skeleton, are also typically strong in the Raman spectrum and are highly indicative of the ring's conformation. cam.ac.uk

The combination of FTIR and Raman data provides a more complete picture of the vibrational landscape of this compound. By comparing the experimental spectra with those predicted from quantum chemical calculations, a detailed assignment of the vibrational modes can be achieved, confirming the cis-fused stereochemistry and providing insights into the preferred conformational isomers. researchgate.netnih.gov

Table 2: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | Intensity | Notes |

| C-H Stretch | 2800 - 3000 | Strong | Provides information on the saturated hydrocarbon portions of the molecule. hmdb.ca |

| CH₂ Twist and Wag | 1200 - 1400 | Medium | Sensitive to the local environment and conformation of the rings. |

| C-C Stretch | 800 - 1200 | Strong | Characteristic of the carbocyclic framework. |

| Ring Breathing Mode | 700 - 900 | Strong | A symmetric vibration highly characteristic of the ring structure. |

Electronic Absorption and Emission Spectroscopies

Electronic spectroscopies, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide information about the electronic structure of a molecule by probing transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. The chromophores within a molecule determine the wavelengths at which it absorbs light. researchgate.net

This compound is a fully saturated heterocyclic compound. Unlike its aromatic counterpart, quinoxaline (B1680401), it lacks an extended π-conjugated system. Therefore, it is not expected to exhibit strong absorption in the near-UV or visible regions of the spectrum. The primary electronic transitions possible are σ → σ* and n → σ* transitions. researchgate.net

The σ → σ* transitions, involving the excitation of electrons from bonding sigma orbitals to anti-bonding sigma orbitals, are high-energy transitions and would occur in the far-UV region (typically below 200 nm). The n → σ* transitions involve the excitation of non-bonding electrons (from the lone pairs on the nitrogen atoms) to anti-bonding sigma orbitals. These transitions are of lower energy than σ → σ* transitions and might be observable in the near-UV region, likely as a weak absorption band or a shoulder around 200-240 nm. The exact position and intensity would be sensitive to the solvent environment.

Table 3: Predicted UV-Vis Absorption for this compound

| Transition Type | Predicted λ_max (nm) | Molar Absorptivity (ε) | Notes |

| n → σ | ~200 - 240 | Low | Involves the non-bonding electrons on the nitrogen atoms. Hypsochromic shift in polar solvents. nih.gov |

| σ → σ | < 200 | High | High-energy transition of the C-C and C-H sigma bonds. |

Fluorescence Spectroscopy for Photophysical Characteristics

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. For a molecule to be fluorescent, it must typically possess a rigid, planar structure and an extended π-electron system that allows for efficient absorption and subsequent emission of light.

Given that this compound is a saturated, flexible, non-aromatic molecule, it is not expected to be fluorescent under normal conditions. The absorbed energy from any potential UV excitation is more likely to be dissipated through non-radiative pathways, such as vibrational relaxation or intersystem crossing, rather than being re-emitted as a photon. The lack of significant conjugation and a rigid fluorophore core are the primary reasons for the anticipated absence of fluorescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom-Specific Structural Details

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. For this compound, ¹H and ¹³C NMR are indispensable for confirming its structure and determining its conformation.

For the cis-isomer, this compound, we can predict the general features of its NMR spectra. Due to the C₂ symmetry of the molecule, the number of unique signals will be reduced. The ¹H NMR spectrum would be expected to show complex, overlapping multiplets for the methylene (B1212753) protons and the bridgehead protons. The cis-fusion would likely lead to different steric interactions and dihedral angles compared to the trans-isomer, resulting in distinct chemical shifts and proton-proton coupling constants.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for the unambiguous assignment of all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly valuable for confirming the cis-stereochemistry of the ring junction by identifying through-space interactions between the axial and equatorial protons on adjacent rings.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Notes |

| ¹H | 1.0 - 3.5 | Complex Multiplets | The exact chemical shifts and coupling constants are highly dependent on the specific conformation (e.g., chair-chair) and the orientation (axial/equatorial) of the protons. |

| ¹³C | 20 - 65 | - | Bridgehead carbons and carbons adjacent to nitrogen would be the most downfield. The cis-fusion is expected to cause shielding or deshielding effects compared to the trans-isomer. |

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, ¹H NMR provides detailed information about the number of different proton environments, their chemical surroundings (shielding/deshielding), and the connectivity between adjacent protons through spin-spin coupling.

In a typical ¹H NMR spectrum of the trans-isomer of decahydroquinoxaline (B1602541), which includes the (4aR,8aR) enantiomer, the signals for the protons are observed in distinct regions. The protons attached to the carbons adjacent to the nitrogen atoms (C2, C3) typically appear as complex multiplets in the range of δ 2.78-2.98 ppm. rsc.org The bridgehead protons (H4a, H8a) are also found in a relatively downfield region, often as multiplets between δ 2.10-2.25 ppm. rsc.org The remaining protons on the cyclohexane ring (H5, H6, H7, H8) produce a series of complex, overlapping multiplets in the upfield region, generally between δ 1.10-1.80 ppm. rsc.org

Assignments are typically confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks.

Table 1: Representative ¹H NMR Chemical Shift Data for (±)-trans-Decahydroquinoxaline

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2, H3 | 2.78-2.98 | m |

| H4a, H8a | 2.10-2.25 | m |

| H1, H4, H6, H7, H8, H9 | 1.10-1.80 | m |

Data recorded in CDCl₃ at 300 MHz. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single sharp signal, allowing for the determination of the number of distinct carbon environments.

For the symmetric this compound, the ¹³C NMR spectrum is relatively simple. The carbons adjacent to the nitrogen atoms (C2 and C3) are deshielded by the electronegative nitrogen and appear at a chemical shift of approximately δ 47.1 ppm. rsc.org The bridgehead carbons (C4a and C8a) are also significantly deshielded and resonate around δ 61.4 ppm. rsc.org The carbons of the cyclohexane ring appear at higher field, with the C5/C10 and C6/C9 carbons resonating at approximately δ 32.1 ppm and the C7/C8 carbons at δ 25.0 ppm. rsc.org Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or HSQC (Heteronuclear Single Quantum Coherence) can be used to distinguish between CH, CH₂, and CH₃ groups and to correlate carbons with their attached protons.

Table 2: ¹³C NMR Chemical Shift Data for (±)-trans-Decahydroquinoxaline

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C2, C3 | 47.1 |

| C4a, C8a | 61.4 |

| C6, C9 | 32.1 |

| C7, C8 | 25.0 |

Data recorded in CDCl₃ at 75 MHz. rsc.org

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is a powerful tool for directly probing the electronic environment of nitrogen atoms within a molecule. wikipedia.org Despite its utility, ¹⁵N NMR faces challenges due to the low natural abundance of the ¹⁵N isotope (0.36%) and its low gyromagnetic ratio, which results in low sensitivity. wikipedia.org

For this compound, the two nitrogen atoms are equivalent and would give rise to a single signal in the ¹⁵N NMR spectrum. The chemical shift of this signal is expected to be in the typical range for saturated aliphatic amines. For reference, the nitrogen in piperidine (B6355638) appears at approximately -14 ppm relative to liquid ammonia. The chemical shifts in ¹⁵N NMR are highly sensitive to factors such as protonation, solvent effects, and conformation. researchgate.net Due to the low sensitivity, acquiring ¹⁵N NMR spectra often requires long acquisition times or the use of ¹⁵N-enriched samples. huji.ac.il Advanced techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to enhance the signal by transferring polarization from the more sensitive ¹H nuclei. wikipedia.org

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. miamioh.eduwikipedia.org

For this compound (C₈H₁₆N₂), the molecular weight is 140.23 g/mol . In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The mass spectrum of trans-decahydroquinoxaline shows a molecular ion peak at a mass-to-charge ratio (m/z) of 140. rsc.org

Fragmentation of the decahydroquinoxaline ring system typically involves cleavages alpha to the nitrogen atoms, which is a common pathway for amines. wikipedia.org This can lead to the loss of alkyl radicals from the cyclohexane portion of the molecule. The fragmentation pattern provides a fingerprint that can be used for identification and structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For instance, the [M+H]⁺ ion for a related substituted decahydroquinoxaline was calculated and found with high accuracy, confirming its elemental composition. rsc.org

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orglibretexts.org By diffracting a beam of X-rays off a single crystal of a compound, one can generate a three-dimensional electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov

For this compound, an X-ray crystallographic study would provide unambiguous proof of its stereochemistry and conformation in the solid state. Research on derivatives, such as (4aR,8aR)-2,3-di(thiophen-2-yl)-decahydroquinoxaline, has been conducted, revealing the definitive structure of the core ring system. dp.tech Such studies confirm the trans fusion of the two rings and typically show the piperazine ring adopting a chair conformation. The cyclohexane ring also adopts a chair conformation, resulting in a stable, rigid structure. This technique is considered the gold standard for structural elucidation and provides the ultimate confirmation of the relative and absolute stereochemistry when anomalous dispersion is used. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates and Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. hs-analysis.comtaylorfrancis.com

In the context of this compound, ESR spectroscopy would not be applicable for studying the diamagnetic ground-state molecule itself, as it has no unpaired electrons. However, this technique would be invaluable for investigating potential radical intermediates that might be formed during its synthesis or in subsequent reactions. For example, if a reaction involving this compound proceeds through a single-electron transfer (SET) mechanism, ESR could be used to detect and characterize the resulting radical cation. The hyperfine coupling constants observed in the ESR spectrum would provide information about the distribution of the unpaired electron density within the radical species, offering deep mechanistic insights. hs-analysis.com While no specific ESR studies on radical intermediates of this compound are prominently reported, the technique remains a powerful potential tool for mechanistic investigations. ethernet.edu.et

Future Trajectories and Emerging Research Paradigms for 4ar,8ar Decahydroquinoxaline

Innovation in Green and Sustainable Synthetic Methodologies

The synthesis of complex molecules like (4AR,8AR)-Decahydroquinoxaline is traditionally associated with multi-step processes that can be resource-intensive and generate significant chemical waste. The future of synthesizing this and related scaffolds is increasingly pointing towards green and sustainable methodologies that prioritize efficiency, safety, and environmental responsibility. ijirt.orgekb.eg

Key trends in this area involve the adoption of alternative energy sources, the use of environmentally benign solvents, and the development of highly efficient catalytic systems. ijirt.orgbenthamdirect.com Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and improve yields for quinoxaline (B1680401) derivatives. ijirt.org Similarly, ultrasonic irradiation presents another energy-efficient technique that can enhance reaction rates and efficiency. ijirt.orgbenthamdirect.com

Table 1: Comparison of Green Synthetic Methods for Quinoxaline Derivatives

| Method | Advantages | Disadvantages |

|---|---|---|

| Microwave-assisted Synthesis | Reduced reaction times, increased yields, improved purity | Requires specialized equipment, potential for localized overheating |

| Ultrasonic Irradiation | Enhanced reaction rates, milder reaction conditions | Can be substrate-dependent, potential for radical formation |

| Solvent-free Reactions | Reduced waste, lower cost, simplified workup | Limited to certain reaction types, potential for high viscosity |

| Aqueous Media Synthesis | Environmentally benign, low cost, readily available | Limited solubility of some organic reactants |

| Reusable Catalysts | Reduced catalyst waste, lower cost over time | Potential for catalyst leaching, may require specific reaction conditions |

Integration of Advanced Computational Modeling for Predictive Research

The integration of advanced computational modeling is set to revolutionize the research and development of this compound derivatives. In silico techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting the biological activity and pharmacokinetic properties of new compounds before they are synthesized. nih.govnih.govnih.gov This predictive power can significantly reduce the time and cost associated with drug discovery by allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.gov

Molecular docking studies, for instance, can be used to predict how this compound derivatives will bind to specific biological targets, providing insights into their potential mechanism of action. nih.gov Molecular dynamics simulations can then be employed to study the stability of these interactions over time. nih.gov Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) modeling can predict the drug-like properties of these compounds, helping to identify potential liabilities early in the development process. nih.govnih.gov

The application of these computational tools to the this compound scaffold will enable the rational design of new derivatives with optimized properties. By building computational models based on existing experimental data, researchers can explore a vast chemical space and identify novel structures with high predicted activity and favorable safety profiles. nih.gov

Table 2: In Silico Approaches in Drug Design for Heterocyclic Compounds

| Computational Method | Application | Predicted Parameters |

|---|---|---|

| Molecular Docking | Predicts the binding orientation of a ligand to a target protein. | Binding affinity, binding mode, key interactions. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Stability of ligand-protein complex, conformational changes. |

| QSAR | Relates the chemical structure of a compound to its biological activity. | Biological activity (e.g., IC50), pharmacokinetic properties. |

| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of a compound. | Solubility, permeability, metabolic stability, potential toxicity. |

Expansion of Decahydroquinoxaline (B1602541) Scaffolds into Novel Academic Applications

The unique structural and chemical properties of the decahydroquinoxaline scaffold make it a versatile building block for a wide range of academic applications, extending beyond its traditional use in medicinal chemistry. The rigid, three-dimensional framework of this compound can be functionalized in various ways to create novel materials and molecular probes.

In the realm of materials science, decahydroquinoxaline derivatives could be explored as components of novel polymers or as ligands for the synthesis of metal-organic frameworks (MOFs). The stereochemistry of the (4AR,8AR) isomer could be exploited to create chiral materials with interesting optical or catalytic properties.

Furthermore, the decahydroquinoxaline scaffold can be incorporated into fluorescent probes for biological imaging or as selective receptors for sensing specific ions or molecules. The ability to fine-tune the electronic and steric properties of the scaffold through chemical modification opens up a vast design space for creating molecules with tailored functions. For example, enantiomerically pure decahydroquinoxalines have been synthesized and investigated as potent and selective κ-opioid receptor agonists with anti-inflammatory activity. nih.gov While this study focused on a different stereoisomer, it highlights the potential for developing biologically active molecules based on the decahydroquinoxaline core.

The exploration of this compound in these and other novel academic applications is still in its early stages, but the versatility of this scaffold suggests a bright future for its use in a diverse range of scientific disciplines.

Table 3: Potential Academic Applications of Functionalized Decahydroquinoxaline Scaffolds

| Field of Application | Potential Use | Rationale |

|---|---|---|

| Materials Science | Chiral ligands for asymmetric catalysis, building blocks for functional polymers. | The inherent chirality and rigid structure of the scaffold. |

| Supramolecular Chemistry | Host molecules for molecular recognition, components of self-assembling systems. | The defined three-dimensional shape and potential for introducing binding sites. |

| Chemical Biology | Fluorescent probes for cellular imaging, affinity labels for target identification. | The ability to attach fluorophores and reactive groups to the scaffold. |

| Medicinal Chemistry | Scaffolds for the development of novel therapeutic agents. nih.gov | The diverse biological activities exhibited by quinoxaline derivatives. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (4aR,8aR)-decahydroquinoxaline in laboratory settings?

- Methodological Answer : Proper handling requires full-body protective clothing, nitrile gloves (checked for integrity before use), and respiratory protection (e.g., NIOSH-approved respirators for organic vapors). Work should be conducted in a fume hood with local exhaust ventilation to minimize inhalation risks. Contaminated gloves must be disposed of as hazardous waste. Stability data indicate the compound is sensitive to strong oxidizing agents; thus, storage should avoid incompatible materials .

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

- Methodological Answer : A validated route involves starting from (4aR,8aR)-octahydroquinoxalin-2(1H)-one (compound 198 ), followed by sequential reactions:

Alkylation : React with ethyl chloro-2-(methylthio)pyrimidine-5-carboxylate (199 ) using K₂CO₃ as a base to introduce pyrimidine substituents.

Protection : Use Boc₂O and DMAP to protect amine groups, forming tert-butyl intermediates (e.g., 200 ).

Cyclization : Employ DBU to facilitate ring closure, yielding hexahydropyrimidoquinoxaline derivatives (e.g., 201 ) .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For example, Chen et al. (2012) resolved the stereochemistry of a related hexahydroquinoxaline derivative using XRD (R factor = 0.036, data-to-parameter ratio = 13.8). Alternatively, chiral HPLC with a polysaccharide-based column can separate enantiomers, while NOESY NMR can corroborate spatial arrangements .

Q. What purification techniques are effective for isolating this compound derivatives?

- Methodological Answer : Column chromatography using silica gel (e.g., hexane/ethyl acetate gradients) is standard. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution. Recrystallization from ethanol or ether/hexane mixtures yields high-purity solids, as demonstrated for quinoline derivatives with melting points ~223–225°C .

Advanced Research Questions

Q. How can researchers optimize low yields in Pd-catalyzed cross-coupling reactions involving this compound precursors?

- Methodological Answer : Key factors include:

- Ligand selection : Bulky ligands like PCy₃ enhance steric control in Suzuki-Miyaura couplings (e.g., synthesis of 4k in ).

- Solvent choice : DMF or THF improves solubility of aromatic boronic acids.

- Temperature : Reactions often proceed at 80–100°C under inert atmospheres. Monitor progress via TLC or LCMS to terminate reactions at optimal conversion .

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound analogs?

- Methodological Answer : Use chiral auxiliaries (e.g., tert-butyl carbamate groups) to direct stereochemistry during cyclization. For example, Boc-protected intermediates (200 ) undergo controlled ring closure with DBU to retain the 4aR,8aR configuration. Enzymatic resolution (e.g., lipase-mediated hydrolysis) or asymmetric hydrogenation with Ru-BINAP catalysts are alternatives for challenging cases .

Q. How should researchers design experiments to analyze contradictory data in reaction mechanisms involving decahydroquinoxaline scaffolds?

- Methodological Answer :

Isotopic labeling : Use deuterated solvents or ¹³C-labeled reactants to trace mechanistic pathways via NMR or MS.

Kinetic studies : Vary reaction parameters (temperature, concentration) to identify rate-determining steps.

Computational modeling : DFT calculations (e.g., Gaussian software) can predict transition states and reconcile experimental outcomes with theoretical pathways .

Q. What advanced analytical techniques are critical for characterizing the stability of this compound under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-PDA.

- LC-HRMS : Identifies degradation products by exact mass (e.g., [M+H]⁺ ions).

- Circular dichroism (CD) : Tracks conformational changes in chiral environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.